Aliflurane

描述

Historical Trajectories and Conceptual Development of Volatile Anesthetics

The history of inhalational anesthetics dates back centuries, with early attempts involving natural substances. The modern era of anesthesia began in the mid-19th century with the successful public demonstrations of diethyl ether in 1846 and chloroform (B151607) in 1847. jcdr.netmims.comwikipedia.orgwikidoc.org These early agents revolutionized surgery by providing pain relief and allowing for more complex procedures. mims.comwikidoc.org However, they presented significant drawbacks, including flammability (ether) and concerns about toxicity (chloroform). jcdr.netwikidoc.orgwikipedia.orgfishersci.at

Evolution of Halogenated Ether Anesthetics in Research

The limitations of early anesthetics spurred research into alternative compounds. A significant conceptual development was the exploration of halogenated hydrocarbons and ethers, which offered the potential for reduced flammability compared to agents like diethyl ether. wikidoc.orgwikipedia.orgfishersci.atmims.com The introduction of halothane (B1672932) in the 1950s marked a key step, being a non-flammable halogenated hydrocarbon. wikidoc.orgfishersci.at Subsequently, research focused on halogenated ethers, leading to the development and clinical use of compounds such as enflurane, isoflurane (B1672236), sevoflurane (B116992), and desflurane (B1195063). jcdr.netwikidoc.orgfishersci.atwikipedia.orgthermofisher.comnih.gov This evolution was driven by the search for agents with improved properties, including better metabolic stability, reduced organ toxicity, and more favorable pharmacokinetic profiles allowing for faster induction and emergence from anesthesia. wikipedia.orgfishersci.atwikipedia.orgthermofisher.com

Aliflurane's Position as a Research Compound within the Anesthetic Landscape

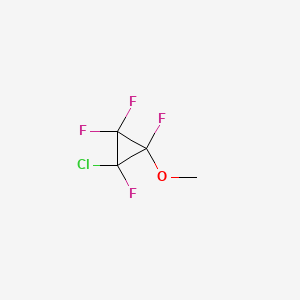

Within this landscape of evolving anesthetic research, this compound emerged as a compound investigated for its potential inhalational anesthetic properties. wikipedia.orgjcdr.net Its chemical structure, featuring a cyclopropane (B1198618) ring with fluorine, chlorine, and a methoxy (B1213986) group, places it within the broader category of halogenated ethers. fishersci.co.uk As a "never-marketed agent," this compound's significance lies in its role as a subject of research during a period focused on identifying and evaluating new halogenated compounds for anesthetic use. wikipedia.orgjcdr.net Its investigation contributed data and insights, even though it did not transition to clinical application.

Fundamental Research Questions Pertaining to this compound's Chemical Class

Research into halogenated ethers like this compound is guided by fundamental questions aimed at understanding and optimizing their properties as anesthetic agents. Key questions include elucidating the precise mechanisms by which these compounds induce anesthesia, which are thought to involve modulation of neuronal activity through interaction with various ion channels and receptors in the nervous system. fishersci.co.uknih.govmims.com Another crucial area of inquiry involves structure-activity relationships – how variations in chemical structure influence anesthetic potency, pharmacokinetic behavior (absorption, distribution, metabolism, and excretion), and potential for toxicity. thermofisher.com Researchers also investigate factors affecting the onset and offset of anesthesia, aiming for agents with rapid and predictable effects, and explore ways to improve metabolic stability to minimize the production of potentially toxic metabolites. wikipedia.orgthermofisher.com

Structure

3D Structure

属性

IUPAC Name |

1-chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKANMYVPJZLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C1(F)Cl)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866580 | |

| Record name | 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56689-41-9 | |

| Record name | Aliflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56689-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliflurane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056689419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALIFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1069WKM8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Aliflurane

Pioneering Synthetic Pathways for Aliflurane and Related Cyclopropane (B1198618) Ethers

The synthesis of cyclopropane derivatives often relies on carbene or carbenoid addition to alkenes. For fluorinated cyclopropanes, this typically involves the generation of a fluorinated carbene species, such as difluorocarbene (:CF₂), and its reaction with an appropriate olefin.

Key Reaction Steps and Intermediates in this compound Synthesis

While specific detailed, step-by-step "pioneering" synthetic routes explicitly for this compound are not extensively detailed in the provided search results, the synthesis of related fluorinated cyclopropanes and ethers provides strong indications of the likely methodologies. A common approach to constructing fluorinated cyclopropanes involves the [2+1] cycloaddition between an alkene and a difluorocarbene source. acs.orgresearchgate.net

One method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). beilstein-journals.org This reagent, when heated in a suitable solvent like diglyme, eliminates sodium chloride and carbon dioxide to produce difluorocarbene, which can then react with an alkene to form a gem-difluorocyclopropane. beilstein-journals.org

Another strategy involves the use of (halodifluoromethyl)trimethylsilanes, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), in the presence of a halide source catalyst. acs.orgbeilstein-journals.org These reagents can also serve as sources of difluorocarbene or difluorocarbenoids, enabling cyclopropanation reactions. acs.orgbeilstein-journals.org

For this compound, which contains a methoxy (B1213986) group and a chlorine atom on the cyclopropane ring in addition to fluorine atoms, the synthesis would likely involve a cyclopropanation step to form the ring, followed by or preceded by the introduction of the specific substituents. Given the structure, a potential intermediate could be a fluorinated alkene that undergoes cyclopropanation, or a pre-formed cyclopropane ring that is subsequently functionalized. The introduction of the methoxy group could occur via ether formation, possibly through a Williamson-like synthesis or reaction with a methanol (B129727) derivative. The chlorine atom could be introduced via halogenation or a halogen-exchange reaction.

Research on the synthesis of aryl perfluorocyclopropyl ethers has demonstrated the use of [2+1] cyclopropanation between aryl trifluorovinyl ethers and TMSCF₂Br, suggesting similar approaches could be relevant for aliphatic or substituted cyclopropane systems like this compound. acs.org This reaction proceeds in toluene (B28343) at elevated temperatures with a catalytic amount of a bromide salt. acs.org

Methodological Advances in Fluorination Chemistry Applied to Halogenated Ethers

Significant advancements in fluorination chemistry have been crucial for the synthesis of halogenated ethers, including those with cyclopropane moieties. Traditional methods for introducing fluorine include halogen-exchange reactions, often catalyzed by antimony halides. thieme-connect.comnih.gov For instance, antimony trifluoride or hydrogen fluoride (B91410) in the presence of antimony pentachloride have been used for chlorine-fluorine exchange. nih.gov

More recent developments include the use of novel nucleophilic fluorinating reagents. thieme-connect.com Complexes of triethylamine (B128534) and hydrogen fluoride were early reagents, but newer reagents have been developed that are particularly useful for highly halogenated chloroethers, minimizing side reactions like quaternary ammonium (B1175870) salt formation. thieme-connect.com Bromine trifluoride has also been employed for fluorination with inversion of configuration. thieme-connect.com

Another approach involves oxidative desulfurization-fluorination of xanthates, which has become a notable method for synthesizing primary alkyl trifluoromethyl ethers. nih.gov While this compound is not a trifluoromethyl ether, the principles of introducing fluorine adjacent to an oxygen atom through such methods could be relevant to its synthesis or the synthesis of its precursors.

The synthesis of fluorinated ethers can also be achieved using reagents like 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- wikipedia.orgCurrent time information in Bangalore, IN.rsc.orgtriazene (TriTFET), which allows for the introduction of trifluoroethyl groups under mild and environmentally friendly conditions. rsc.org Although this specific reagent introduces a trifluoroethoxy group rather than a methoxy group onto a fluorinated cyclopropane, it highlights the development of new, more efficient reagents for fluoroether synthesis.

Direct fluorination with fluorine gas, while powerful, can be difficult to control, especially with complex or sensitive substrates. rsc.orgnist.gov Alternative fluorinating agents and methodologies, such as those involving cobalt trifluoride or electrochemical methods, have been explored. rsc.org

Exploration of Novel Synthetic Methodologies for this compound Analogues

Research into this compound analogues involves exploring variations in the halogen substitution pattern, the alkoxy group, or modifications to the cyclopropane ring, requiring the development of novel synthetic strategies.

Stereochemical Considerations in this compound Synthesis Research

The cyclopropane ring in this compound is trisubstituted, meaning it can exist as stereoisomers (enantiomers or diastereomers depending on the substitution pattern). Stereochemical control is a critical aspect of synthesizing cyclopropane derivatives. Cyclopropanation reactions, particularly those involving carbenes or carbenoids, can be stereospecific with respect to the alkene geometry. masterorganicchemistry.com For instance, the Simmons-Smith reaction, a well-known method for cyclopropane formation, often proceeds with syn addition, preserving the alkene stereochemistry. masterorganicchemistry.com

Achieving stereoselectivity in the synthesis of substituted cyclopropanes can be influenced by directing groups on the alkene or by using chiral catalysts or auxiliaries. unl.ptresearchgate.net For example, studies have shown that the stereochemistry of allylic ether groups can control the diastereoselectivity of cyclopropanation reactions. marquette.edu The use of bulky protecting groups on adjacent functional groups can also influence the approach of the cyclopropanating reagent, leading to selective formation of certain diastereomers. marquette.edu

In the context of this compound analogues, controlling the relative and absolute stereochemistry of the substituents on the cyclopropane ring would be a significant synthetic challenge, likely requiring the development of diastereoselective or enantioselective cyclopropanation methods or other stereocontrolled transformations. Research on the synthesis of other chiral fluorinated compounds and cyclopropanes provides relevant insights into potential strategies. researchgate.netacs.orgtandfonline.com

Green Chemistry Approaches in Halogenated Anesthetic Synthesis Research

The synthesis of halogenated organic compounds, including potential anesthetic agents like this compound, can involve hazardous reagents and generate significant waste. Applying green chemistry principles to these synthetic processes is an active area of research. mdpi.comopenstax.org

Efforts in green chemistry for halogenated ether synthesis focus on reducing the use and generation of hazardous substances, increasing energy efficiency, and using renewable feedstocks where possible. This can involve exploring alternative reaction conditions, such as using less toxic solvents (e.g., water or supercritical fluids), developing more efficient catalysts, or designing synthetic routes with fewer steps and higher atom economy. researchgate.net

For example, research on the synthesis of fluorinated compounds has explored the use of more environmentally friendly fluorinating agents or catalytic methods that minimize the production of stoichiometric byproducts. rsc.org The development of milder reaction conditions for cyclopropanation reactions could also contribute to greener synthesis. beilstein-journals.org While specific green chemistry approaches for this compound synthesis are not detailed in the provided results, the general principles and methodologies developed for related halogenated ethers and cyclopropanes are applicable. mdpi.comresearchgate.netwikipedia.org

Structural Elucidation Methodologies for this compound and Analogues

Determining the chemical structure of this compound and its analogues is crucial for confirming successful synthesis and understanding their properties. Spectroscopic techniques are the primary tools for structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the connectivity and relative stereochemistry of atoms in a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative. rsc.org The chemical shifts, splitting patterns, and coupling constants in these spectra provide detailed information about the chemical environment of each nucleus and the spatial relationship between different parts of the molecule. ¹⁹F NMR is especially powerful due to the high sensitivity and wide chemical shift range of the fluorine nucleus, allowing for clear differentiation of fluorine atoms in different chemical environments. nist.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can help confirm the molecular formula and provide clues about the structural subunits. High-resolution mass spectrometry can provide very accurate mass measurements, allowing for the determination of the elemental composition.

For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure, including absolute stereochemistry if the crystal contains a heavy atom or is obtained from a chiral precursor. While not always applicable (this compound is a volatile liquid), it is a powerful tool for structural confirmation when suitable crystals can be obtained for intermediates or analogues.

The combination of these spectroscopic techniques allows for comprehensive structural characterization of this compound and its synthetic precursors and analogues.

Molecular and Cellular Mechanisms of Action of Aliflurane in Preclinical Models

Investigation of Receptor Modulation by Aliflurane

While specific data for this compound is not present in the search results, inhaled anesthetics are known to potentiate the function of inhibitory ligand-gated ion channels like GABAA and glycine (B1666218) receptors in in vitro systems wikipedia.orgwikipedia.org. Studies on other volatile anesthetics, such as isoflurane (B1672236) and enflurane, have shown they can enhance the effects of GABA and glycine on their respective receptors, contributing to the depressant actions observed in the central nervous system wikipedia.org. The degree of potentiation can differ between anesthetics and depends on the specific receptor subunit composition wikipedia.orgwikipedia.org. For instance, isoflurane has been shown to enhance the amplitude of currents activated by low concentrations of GABA in patch-clamp studies of dorsal root ganglion neurons wikipedia.org. The interaction sites on these receptors can be complex, with evidence suggesting overlapping molecular sites of action for various volatile anesthetics and other compounds wikipedia.org. Glycine receptors, particularly in the spinal cord, are considered to mediate part of the immobility produced by inhaled anesthetics jcdr.net.

The influence of this compound on potassium channels, specifically TASK channels, in preclinical cellular models was not found in the search results. However, TASK-1 and TASK-3 tandem pore potassium channels are known to be activated by halogenated volatile anesthetics, including isoflurane wikipedia.orgresearchmap.jp. These channels contribute to the regulation of cellular resting membrane potential and excitability and are expressed in tissues involved in the regulation of breathing wikipedia.orgresearchmap.jpmims.com. Modulation of TASK channels by anesthetics may play a role in some anesthetic effects researchmap.jp. Studies using specific TASK channel antagonists have demonstrated their ability to stimulate breathing in the presence of isoflurane anesthesia in rats, highlighting the involvement of these channels in anesthetic effects on respiration wikipedia.orgresearchmap.jp.

Membrane-Mediated Mechanisms and Lipid Interactions

Specific information regarding this compound's membrane-mediated mechanisms and lipid interactions in preclinical models is not detailed in the provided search results. However, the interaction of inhaled anesthetics with the lipid bilayer has been a long-standing area of investigation in understanding their mechanism of action wikipedia.orgmims.com.

Theoretical models of anesthetic-membrane interactions propose that anesthetic agents partition into the lipid bilayer, altering its physical properties, which in turn affects the function of embedded membrane proteins, including ion channels wikipedia.orgmims.com. The Meyer-Overton rule, which correlates anesthetic potency with lipid solubility, provided early support for the idea that cell membranes are primary targets of general anesthetics wikipedia.orgmims.com. More modern versions of these theories suggest that anesthetics can alter the compactness, lateral organization, or lateral pressure profile of membranes researchmap.jpmims.com. Molecular dynamics simulations have been used to study the interaction of general anesthetics with model phospholipid membranes, showing effects on bilayer thickness, lipid order, and membrane stiffness for other volatile anesthetics mims.com.

Electrophysiological Studies of this compound at the Neuronal Level in Ex Vivo Models

Electrophysiological studies are crucial for understanding the effects of anesthetics on neuronal activity. However, specific ex vivo electrophysiological studies detailing the effects of this compound at the neuronal level were not identified in the search results. Preclinical electrophysiological studies using ex vivo brain slices are commonly employed to investigate the impact of anesthetics on neuronal firing, synaptic transmission, and ion channel function in relatively preserved neural circuits mims.comnih.govmims.comnih.gov. These studies can involve techniques such as patch-clamp recordings to measure the electrical properties of single neurons or multi-electrode arrays to record the activity of neuronal populations mims.comnih.govnih.gov. Studies on other inhaled anesthetics, such as isoflurane, have utilized ex vivo electrophysiology to demonstrate their effects on neuronal activity in different brain regions jcdr.net. These studies often reveal changes in firing rates, synaptic currents (both inhibitory and excitatory), and membrane potential, providing insights into the neural circuits and mechanisms underlying anesthetic-induced states wikipedia.orgjcdr.net.

Data Tables:

Based on the available search results, there is insufficient specific quantitative data on this compound's molecular and cellular mechanisms in preclinical models to generate meaningful data tables directly relevant to the compound itself. The provided information primarily discusses general mechanisms of inhaled anesthetics or presents data for other compounds.

Effects on Spontaneous Action Potential Firing in Cultured Neurons

Information regarding the specific effects of this compound on spontaneous action potential firing in cultured neurons in preclinical studies is not available in the search results.

Subcellular Localization of this compound Binding Sites in Preclinical Preparations

Data detailing the subcellular localization of this compound binding sites in preclinical preparations was not identified in the search results.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research for Aliflurane

Methodologies for SAR/QSAR Analysis in Volatile Anesthetics

The analysis of volatile anesthetics, a class to which Aliflurane belongs, employs a range of sophisticated methodologies to build predictive models and understand molecular mechanisms.

Cheminformatics provides the tools to systematically study the structure-anesthetic activity connection. This is primarily achieved by calculating molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a compound like this compound, these descriptors would capture its unique combination of features.

Key categories of descriptors relevant to this compound include:

Topological Descriptors: These describe the connectivity of atoms, including molecular weight, branching indices, and counts of specific atom types.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as polarizability and electrostatic potential on the molecular surface. QSAR studies on polyhalogenated ethers have demonstrated that parameters like molecular polarizability and electrostatic potentials are critical for building high-quality predictive models. nih.gov

Physicochemical Descriptors: Lipophilicity, often represented as the logarithm of the octanol-water partition coefficient (log P), is a cornerstone of anesthetic QSAR. The strong correlation between lipid solubility and anesthetic potency is a well-established principle known as the Meyer-Overton hypothesis. nih.gov

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, which are crucial for how the molecule fits into its biological target site.

While specific SAR studies focused solely on this compound are not prevalent in the literature, the principles of cheminformatics allow for a theoretical analysis of its structure. Descriptors would be calculated to quantify the influence of its cyclopropane (B1198618) ring, the specific pattern of fluorine and chlorine substitution, and the methoxy (B1213986) group to correlate these features with its observed anesthetic potency.

Computational chemistry offers powerful methods for simulating how anesthetic molecules interact with their biological targets, which are believed to be proteins such as ion channels and receptors in the central nervous system. nih.govmdpi.com These approaches complement experimental data and provide insights at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. For this compound, docking simulations could be used to model its interaction with putative binding sites on proteins like tubulin or GABAA receptors. nih.govtandfonline.com These models can help identify key amino acid residues involved in the interaction and estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the anesthetic-protein interaction. tandfonline.com An MD simulation of this compound within a protein binding pocket could reveal the stability of the interaction, the role of surrounding water molecules, and conformational changes in the protein induced by the anesthetic. Such computational methods are used to identify putative binding sites and estimate binding energies for volatile anesthetics. nih.gov

These computational tools are essential for generating hypotheses about how this compound's unique structure, particularly its rigid cyclopropane core, influences its binding kinetics and dynamics compared to more flexible linear ether anesthetics.

Influence of Fluorination on the Anesthetic Profile of Halogenated Ethers

The substitution of hydrogen atoms with fluorine is a hallmark of modern anesthetic design, conferring specific properties related to safety, stability, and potency. nysora.com

This compound's structure (1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane) places it within the family of halogenated ethers, but with the distinct feature of a cyclopropane ring. iiab.mewikipedia.org A comparative analysis with widely used linear fluorinated anesthetics highlights the structural nuances that govern anesthetic activity.

The Minimum Alveolar Concentration (MAC) is a standard measure of anesthetic potency, with a lower MAC value indicating higher potency. wikipedia.organesthesiaserviceswi.com this compound's MAC in dogs was determined to be 1.84%. nih.gov

| Compound | Structure | Molecular Weight ( g/mol ) | MAC (%)* | Key Structural Features |

| This compound | 1-Chloro-1,2,2,3-tetrafluoro-3-methoxycyclopropane | 178.51 iiab.me | 1.84 (in dogs) nih.gov | Cyclopropane ring; 4 Fluorine atoms; 1 Chlorine atom |

| Isoflurane (B1672236) | 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | 184.49 wikipedia.org | 1.17 wikipedia.org | Ethyl methyl ether; 5 Fluorine atoms; 1 Chlorine atom |

| Sevoflurane (B116992) | 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane | 200.05 mdpi.com | 1.80 wikipedia.org | Fluorinated isopropyl methyl ether; 7 Fluorine atoms |

| Desflurane (B1195063) | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | 168.04 aneskey.com | 6.60 wikipedia.org | Ethyl methyl ether; 6 Fluorine atoms; Fully fluorinated |

Note: MAC values are for a 40-year-old human unless otherwise specified. Direct comparison should be made with caution due to species differences.

From this comparison, several SAR principles can be deduced:

Effect of Chlorine: The presence of a chlorine atom in both this compound and Isoflurane is generally associated with increased anesthetic potency compared to fully fluorinated analogs like Desflurane. jayandjames.com

Extent of Fluorination: While fluorination decreases flammability and reduces metabolism, extensive fluorination tends to decrease potency. nysora.comlitfl.com Sevoflurane, with seven fluorine atoms, has a MAC similar to this compound, suggesting that other structural factors play a significant role.

Structural Isomerism: Isoflurane and its structural isomer, Enflurane (MAC = 1.63%), demonstrate that the specific arrangement of atoms significantly impacts potency. wikipedia.orgwikipedia.org

The inclusion of a cyclopropane ring is this compound's most distinguishing structural feature. Cyclopropane itself is a potent anesthetic gas (MAC = 17.5% in dogs), known for rapid induction but also for its high flammability and risk of cardiac dysrhythmia, which led to its discontinuation. ncats.iowikipedia.org

The theoretical implications of this ring structure for this compound's anesthetic profile are significant:

Ring Strain: The C-C-C bond angles in the cyclopropane ring are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This creates substantial ring strain, making the molecule more rigid and conformationally constrained compared to linear ethers like isoflurane. taylorandfrancis.com

Altered Molecular Shape: The rigid, triangular geometry of the cyclopropyl (B3062369) group presents a distinct shape and volume for interaction with protein binding sites. This unique topography could lead to different binding affinities or selectivities compared to the more flexible ethyl or isopropyl ether anesthetics.

Modified Electronic Properties: The strained bonds of the cyclopropane ring have increased p-character, which can alter the molecule's electronic and hydrophobic properties, potentially influencing its interactions within the nonpolar environments of protein binding pockets.

The combination of this strained ring with the electronegative halogen atoms and the ether linkage in this compound creates a molecule with a unique balance of rigidity, lipophilicity, and electronic properties, all of which are expected to modulate its anesthetic potency.

Developing Predictive Models for Anesthetic Activity Based on this compound's Structural Features

Developing a robust QSAR model for a class of compounds that includes this compound would involve creating a mathematical equation that links its structural descriptors to its anesthetic activity (e.g., pMAC, the negative logarithm of MAC). researchgate.net

Based on studies of related polyhalogenated ethers, a successful QSAR model would likely incorporate a combination of descriptors representing different molecular properties. nih.govnih.gov A hypothetical model for this compound and related compounds would likely take the form:

pMAC = c₀ + c₁(Lipophilicity) + c₂(Electronic Properties) + c₃(Steric/Shape Properties) + ...

Key descriptors that would be essential to include are:

Lipophilicity (log P): As per the Meyer-Overton rule, this would be a fundamental descriptor, capturing the molecule's ability to partition into the hydrophobic target sites. nih.gov

Molecular Polarizability: This descriptor quantifies the molecule's ability to form instantaneous dipoles, which is crucial for van der Waals interactions within the binding pocket. Studies have shown this to be a key parameter for halogenated ethers. nih.gov

Electrostatic Potential: Descriptors related to the charge distribution on the molecular surface would account for polar or electrostatic interactions.

Shape and Size Descriptors: Parameters such as molecular volume or specific shape indices would be necessary to account for the unique geometry of the cyclopropane ring compared to linear ethers.

By training such a model on a diverse set of halogenated anesthetics, including both cyclopropyl and linear ethers, the specific contribution of the cyclopropane ring and the pattern of halogenation in this compound could be quantified, leading to more accurate predictions of anesthetic potency for novel compounds.

Preclinical Pharmacodynamics and Pharmacokinetics Research Pertaining to Aliflurane

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

No information is available regarding the mechanisms of Aliflurane uptake in non-human systems.

There are no published studies elucidating the metabolic pathways or enzyme interactions of this compound in any animal models.

Data on the distribution characteristics of this compound in preclinical tissues are not available in the reviewed literature.

Time-Dependent Pharmacodynamic Effects in Preclinical Animal Studies

Research detailing the onset and offset times of anesthetic-like states induced by this compound in animal models has not been identified.

There is no available information on the relationship between exposure to this compound and the subsequent physiological responses in animal systems.

Comparative Preclinical and Theoretical Research on Aliflurane with Other Volatile Anesthetics

Mechanistic Comparisons with Isoflurane (B1672236), Enflurane, and Desflurane (B1195063)

Understanding the mechanistic profile of aliflurane relative to commonly used volatile anesthetics like isoflurane, enflurane, and desflurane is crucial for evaluating its potential effects. Volatile anesthetics are known to interact with various targets in the central nervous system, although their exact mechanisms are not fully delineated. wikipedia.orgwikipedia.orgmims.comwikianesthesia.org These interactions often involve modulation of ion channels, particularly inhibitory GABAA and glycine (B1666218) receptors, and inhibitory effects on excitatory NMDA and AMPA receptors. wikipedia.orgwikipedia.orgwikianesthesia.orgmdpi.com

Differential Receptor Modulation Profiles in Preclinical Models

Preclinical studies investigating the receptor modulation profiles of volatile anesthetics have shown differential effects. Isoflurane, enflurane, and desflurane have been shown to act as positive allosteric modulators of the GABAA receptor in electrophysiology studies. wikipedia.orgwikipedia.org They also exhibit effects on other receptors, including glycine and 5-HT3 receptors (potentiation) and AMPA, kainate, and NMDA receptors (inhibition). wikipedia.orgmdpi.com While specific detailed preclinical data on this compound's direct receptor modulation profile is limited in the provided search results, comparative studies with other volatile anesthetics in preclinical models would typically involve assessing their impact on the function of these key neurotransmitter receptors through techniques like electrophysiology or calcium imaging in isolated neurons or brain slices. nih.govnih.govmdpi.com Differences in the degree and specificity of modulation could contribute to variations in anesthetic potency and side effect profiles observed in preclinical settings.

Comparative Studies on Molecular Targets and Binding Dynamics

The molecular targets of volatile anesthetics are diverse and include ligand-gated ion channels, voltage-gated ion channels, and potentially other proteins like actin. wikipedia.orgwikipedia.orgmims.comwikianesthesia.orgnih.govnih.gov Studies comparing the molecular targets and binding dynamics of this compound with isoflurane, enflurane, and desflurane would explore where and how these molecules interact with proteins in the nervous system. For instance, isoflurane has been shown to bind within the pore of pentameric ligand-gated ion channels in co-crystallization studies. nih.gov Molecular dynamics simulations can provide theoretical insights into the stability and location of anesthetic binding to target proteins. nih.govnih.gov Preclinical research in this area often involves techniques such as protein crystallography, computational modeling, and binding assays to characterize the interactions between the anesthetic compound and its putative targets. drugtargetreview.comresearchgate.netmdpi.com While detailed comparative studies specifically including this compound were not extensively found in the provided results, research on other volatile anesthetics highlights the complexity of their interactions with multiple molecular targets, which likely contributes to the anesthetic state. wikipedia.orgwikipedia.orgmims.comwikianesthesia.orgnih.govnih.gov

Comparative Metabolic Stability and Biotransformation Pathways in Preclinical Systems

Metabolic stability and biotransformation pathways are critical preclinical considerations as they influence the duration of action and potential for metabolite-related toxicity. nih.govsrce.hrmdpi.com Volatile anesthetics undergo varying degrees of metabolism, primarily in the liver, often catalyzed by cytochrome P450 enzymes, particularly CYP2E1. srce.hrbiorxiv.org Enflurane, for example, is metabolized to a greater extent than its structural isomer, isoflurane. wikipedia.orgnysora.com Metabolism can lead to the production of fluoride (B91410) ions and other metabolites. wikipedia.org

Research on this compound's uptake and biotransformation has been conducted in humans. nih.gov While specific detailed comparative data on the metabolic stability of this compound versus isoflurane, enflurane, and desflurane in preclinical animal models was not extensively available in the provided search results, studies in this area would typically involve incubating the compounds with liver microsomes or hepatocytes from various preclinical species (e.g., rats, mice) to determine their in vitro half-life and intrinsic clearance. nih.govsrce.hr Identifying the specific enzymes involved and the resulting metabolites would also be part of such preclinical investigations. srce.hrmdpi.com Differences in metabolic stability among these agents in preclinical systems could predict variations in their in vivo pharmacokinetic profiles and the potential for accumulation or metabolite-related effects.

Theoretical Considerations of Anesthetic Potency and Solubility in Preclinical Contexts

The anesthetic potency of volatile anesthetics is often correlated with their lipid solubility, a relationship described by the Meyer-Overton hypothesis. mdpi.commdpi.comnih.gov This hypothesis suggests that anesthetic action is related to the concentration of the anesthetic in the lipid phase of cell membranes. mdpi.commdpi.com While this correlation exists, it is not absolute, and other factors, including specific interactions with proteins, also play a significant role. mdpi.commdpi.com

Anesthetic potency is commonly measured by the minimum alveolar concentration (MAC), which is the concentration of anesthetic in the alveoli at one atmosphere that prevents movement in response to a surgical stimulus in 50% of subjects. mdpi.comnysora.comcabidigitallibrary.org Solubility is often expressed as blood/gas or oil/gas partition coefficients. wikianesthesia.orgmdpi.comcabidigitallibrary.org Lower blood/gas partition coefficients generally correlate with faster induction and recovery from anesthesia. wikianesthesia.orgmdpi.comcabidigitallibrary.org

Theoretical considerations for this compound in preclinical contexts would involve examining its predicted solubility properties and comparing them to those of isoflurane, enflurane, and desflurane. For example, desflurane has a low blood/gas partition coefficient, contributing to its rapid onset and recovery. mdpi.comrhodeislandanesthesiaservices.com Isoflurane has a moderate blood/gas partition coefficient. mdpi.comrhodeislandanesthesiaservices.com Enflurane has a higher blood/gas partition coefficient than isoflurane. mdpi.com These solubility differences, combined with molecular interactions, contribute to the observed differences in potency and kinetic profiles among these anesthetics in preclinical and clinical settings. wikianesthesia.orgmdpi.commdpi.comcabidigitallibrary.orgrhodeislandanesthesiaservices.com Theoretical models and preclinical studies would assess where this compound fits within this spectrum based on its structure and physicochemical properties.

Computational and in Silico Research Applications of Aliflurane

Molecular Docking and Dynamics Simulations for Aliflurane-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to study the interaction between a small molecule, such as this compound, and a larger biological target, like a protein or receptor. These methods aim to predict the preferred binding orientation and the strength of the interaction.

Computational Prediction of this compound Binding Sites on Receptors and Proteins

Computational methods can be employed to predict where this compound might bind on target receptors and proteins. General anesthetics are known to interact with a variety of molecular targets, including ligand-gated ion channels such as GABAA, NMDA, AMPA, and nicotinic acetylcholine (B1216132) receptors frontiersin.orgnih.govstanford.edu. Identifying specific binding sites is crucial for understanding the molecular mechanism of anesthetic action. While direct studies specifically detailing this compound's predicted binding sites were not prominently found, computational approaches are broadly applied in anesthetic research to identify interaction sites on these known targets frontiersin.orgnih.govstanford.edu. For instance, studies on other anesthetics like propofol (B549288) have utilized 4D-QSAR models to suggest key ligand-receptor interaction sites on the GABAA receptor nih.gov.

Simulating Conformational Changes Induced by this compound Binding

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity spu.edu.symedcraveonline.com. QSAR models can be used to predict the activity of new or untested compounds based on their molecular descriptors spu.edu.symedcraveonline.comlew.ro.

This compound has been included in QSAR studies, although the specific focus and findings related directly to its anesthetic activity in these models were not extensively detailed in the search results wiley-vch.deresearchgate.netsciforum.netuclv.edu.cuuclv.edu.cu. QSAR studies on anesthetic activity often involve correlating molecular properties, such as the partition coefficient (LogP), with anesthetic potency, building upon concepts like the Meyer-Overton correlation nih.govspu.edu.sy.

Development of Predictive Models for Anesthetic-like Activity

QSAR models are developed to predict various biological activities, including anesthetic-like activity medcraveonline.comlew.roresearchgate.net. These models use statistical techniques, such as multiple regression analysis, to correlate molecular descriptors with observed biological responses lew.roresearchgate.net. The goal is to create models that can reliably predict the activity of new compounds spu.edu.symedcraveonline.comlew.ro. While direct details on predictive models specifically for this compound's anesthetic activity were not found, this compound's inclusion in QSAR datasets suggests its properties have been considered in the development of such models wiley-vch.deresearchgate.netsciforum.netuclv.edu.cuuclv.edu.cu.

Application of Machine Learning and Neural Networks in Anesthetic Compound Research

Machine learning (ML) and neural networks (NN) are increasingly applied in anesthetic compound research, including QSAR modeling brieflands.comjneonatalsurg.comresearchgate.netmdpi.comnatboard.edu.inmdpi.comacs.org. These advanced computational techniques can analyze complex datasets and identify intricate relationships between chemical structures and biological activities that might not be apparent with traditional methods brieflands.comjneonatalsurg.commdpi.comnatboard.edu.inacs.org. ML algorithms can be used for tasks such as predicting the depth of anesthesia, optimizing drug delivery, and identifying potential lead compounds brieflands.comjneonatalsurg.comresearchgate.netmdpi.comnatboard.edu.inmdpi.comacs.org. While specific applications of ML and NN directly involving this compound were not detailed in the search results, these methods are broadly relevant to the computational study of anesthetic compounds and the development of predictive models for their activity and properties brieflands.comjneonatalsurg.comresearchgate.netmdpi.comnatboard.edu.inmdpi.comacs.org.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential components of preclinical research, using mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (PK) of a compound, as well as its biochemical and physiological effects (PD) medcraveonline.comiiab.meresearchgate.netjustia.comodmu.edu.uanih.govslideshare.netjustia.comnih.govnih.govgoogle.comresearchgate.netgoogleapis.com. These models help researchers understand how a drug moves through the body and what effects it has at different concentrations.

In Silico Prediction of ADME Properties for Novel Halogenated Ethers

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in drug discovery and development. These computational methods utilize the chemical structure of a compound to predict how it will behave within a biological system mdpi.comfishersci.atwikidoc.orgnih.govnih.govnih.govnih.gov. For novel halogenated ethers, like this compound, predicting ADME properties can help assess their potential pharmacokinetic profiles, including factors such as intestinal absorption, blood-brain barrier penetration, metabolism by enzymes (such as cytochrome P450), and routes of excretion fishersci.atwikidoc.orgnih.govnih.gov. Various online tools and computational models are employed for these predictions, often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on existing data mdpi.comnih.govnih.gov.

Despite the general applicability of in silico ADME prediction to drug candidates, including halogenated ethers, comprehensive research specifically detailing the in silico predicted ADME properties for this compound was not identified in the conducted literature search. Studies in this area tend to focus on other, more widely used or currently investigated halogenated anesthetics fishersci.ca.

Simulation of Anesthetic Distribution and Elimination in Biological Systems

Simulation of anesthetic distribution and elimination in biological systems involves the use of mathematical models, often physiologically based pharmacokinetic (PBPK) models, to describe the movement and concentration changes of an anesthetic within different tissues and organs over time wikidata.orgwikipedia.orgmims.comthegoodscentscompany.commims.com. These simulations can account for factors such as blood flow to various tissues, tissue-blood partition coefficients, ventilation rates, and metabolic breakdown, providing insights into the uptake, distribution to target sites (like the brain), and eventual elimination of the anesthetic from the body mims.comthegoodscentscompany.commims.comwikipedia.org. Computer simulations are valuable tools for understanding the complex pharmacokinetics of inhaled anesthetics and predicting their behavior under different physiological conditions and administration protocols wikidata.orgwikipedia.orgthegoodscentscompany.commims.comwikipedia.orgmims.com.

Advanced Methodologies in Anesthetic Target Identification and Validation Research Applicable to Aliflurane

Affinity-Based Proteomics and Chemoproteomics Approaches for Target Elucidation

Affinity-based proteomics and chemoproteomics are powerful strategies for identifying the proteins that directly interact with a small molecule like Aliflurane within a complex biological mixture. researchgate.netmdpi.comnih.gov. These methods leverage the binding affinity of the compound to isolate and identify its protein targets on a large scale. Chemoproteomics, in particular, utilizes small-molecule chemical probes in combination with mass spectrometry to study protein-ligand interactions in living cells or organisms nih.govresearchgate.net.

Ligand-Based Affinity Chromatography for Protein Target Identification

Ligand-based affinity chromatography is a classical and widely used method for target identification mdpi.comacs.org. This technique involves immobilizing the small molecule of interest (the ligand, in this case, potentially a modified this compound molecule or an analog) onto a solid support matrix thermofisher.comslideshare.net. When a complex protein mixture, such as a cell lysate or tissue extract, is passed over the column, proteins that specifically bind to the immobilized ligand are retained, while non-binding proteins are washed away thermofisher.comslideshare.net. The bound target proteins can then be eluted by changing buffer conditions to disrupt the ligand-protein interaction thermofisher.comslideshare.net. This method is valuable for purifying proteins that have a specific binding affinity for the immobilized ligand and can be applied to identify potential protein targets of this compound by using an this compound-based affinity column acs.orgthermofisher.comslideshare.net.

Label-Free Methods for this compound Target Screening

Label-free screening methods offer an advantage by bypassing the need for chemical modification or labeling of the compound or target, which can sometimes alter their activity or behavior europeanpharmaceuticalreview.comresearchgate.net. These techniques measure the direct interaction between a small molecule and its target based on physical principles. europeanpharmaceuticalreview.com.

One approach involves using biophysical methods that analyze drug interactions with a molecular target, whole cells, or even ex vivo tissue without the need for reporter-based assays europeanpharmaceuticalreview.com. Label-free screening can be employed in high-throughput mode for pathway-independent screening with whole cells or in low-throughput mode for individual receptors to define interaction kinetics and thermodynamics europeanpharmaceuticalreview.com. Examples of label-free technologies include optical and impedance-based biosensors europeanpharmaceuticalreview.com.

Another category of label-free target identification methods is based on changes in protein stability induced by ligand binding researchgate.netnih.gov. Techniques like Thermal Proteome Profiling (TPP) and Stability of Proteins from Rates of Oxidation (SPROX) fall under this category researchgate.net. TPP, for instance, is based on the principle that proteins often become more resistant to heat-induced unfolding when bound to a ligand researchgate.net. By analyzing the thermal stability of proteins in the presence and absence of a compound like this compound, potential targets can be identified on a proteome-wide scale researchgate.net. SPROX measures changes in protein thermodynamic stability using mass spectrometry to detect ligand-target interactions researchgate.net. These label-free approaches are amenable to high-throughput screening and can help identify the biological targets of compounds without requiring chemical modification researchgate.net.

Genetic and Functional Genomics Approaches in Anesthetic Target Validation

Genetic and functional genomics approaches provide powerful tools to validate the role of suspected protein targets in mediating the effects of anesthetics. These methods involve manipulating gene expression or function to observe the impact on anesthetic response.

RNA Interference (RNAi) Studies to Modulate Anesthetic Targets

RNA interference (RNAi) is a post-transcriptional gene silencing mechanism that can be triggered by introducing double-stranded RNA (dsRNA) or small interfering RNAs (siRNAs) into cells researchgate.netnih.govekja.org. These molecules lead to the degradation of complementary messenger RNA (mRNA), thereby reducing the expression of the corresponding protein researchgate.netnih.govekja.org.

Advanced In Vitro Models for Mechanistic Studies

Advanced in vitro models are increasingly being utilized to study the mechanisms of anesthetic action under controlled conditions nih.govfrontiersin.orgbioengineer.orgnih.govmdpi.com. These models offer advantages over traditional methods by providing more physiologically relevant environments and enabling detailed mechanistic investigations.

Stem cell-derived models, particularly those using human embryonic neural stem cells, are valuable for studying the effects of anesthetics on developing human neurons frontiersin.orgnih.gov. These models allow researchers to screen for potential neurotoxicity and investigate the cellular mechanisms associated with anesthetic exposure frontiersin.orgnih.gov. They provide a reliable and relatively simple system for evaluating potential adverse effects and dissecting underlying mechanisms within a relevant cellular context frontiersin.orgnih.gov. For instance, studies have used human stem cell models to investigate the effects of other anesthetics like isoflurane (B1672236) and ketamine on neural stem cell proliferation, neurogenesis, and apoptosis nih.gov. Such models could be adapted to study the cellular and molecular effects of this compound.

Organ-on-a-chip (OOC) systems represent another significant advancement in in vitro modeling mdpi.com. These microfluidic devices aim to mimic the structure and function of human organs, providing a more complex and physiologically relevant environment than traditional cell cultures mdpi.com. OOC systems can integrate multiple cell types and replicate aspects of tissue architecture and function, allowing for the study of drug effects in a more dynamic and interactive setting mdpi.com. While not specifically mentioned for this compound in the provided texts, OOC systems hold potential for studying how this compound interacts with specific organ systems, such as neural circuits, and for investigating its mechanisms of action in a more integrated biological context bioengineer.org.

These advanced in vitro models, when combined with techniques like calcium imaging or molecular imaging, provide powerful platforms for dissecting the mechanisms by which anesthetics exert their effects nih.govfrontiersin.org. They allow for controlled experiments to explore the relationships between anesthetic exposure and cellular responses, contributing to a deeper understanding of anesthetic pharmacology.

Organ-on-a-Chip Systems for Anesthetic Research

Organ-on-a-Chip (OoC) technology represents a significant advancement in in vitro modeling, aiming to replicate the physiological environment and functions of human organs on a microfluidic chip mypresto5.comguidetopharmacology.orgwikidata.orgnih.govnli.org.il. These systems integrate living human cells within microfluidic channels to simulate tissue- and organ-level physiology, including mechanical forces and biochemical gradients, providing a more physiologically relevant model compared to traditional 2D cell cultures mypresto5.comguidetopharmacology.orgwikidata.orgnih.govnli.org.il.

In the context of anesthetic research, OoC systems offer a powerful platform for studying the interactions of anesthetic compounds with specific organ systems and for identifying potential targets. By creating miniaturized functional units of organs such as the brain, liver, or lung, researchers can investigate how anesthetics affect cellular behavior, tissue function, and organ-level responses in a controlled microenvironment mypresto5.comwikidata.org. This is particularly relevant for understanding the complex effects of anesthetics, which interact with multiple targets across different organ systems wikipedia.orgmims.comuni.lu.

OoC systems can be designed to mimic the blood-brain barrier, allowing for the study of anesthetic permeability and neurovascular unit interactions, which is crucial for understanding anesthetic effects on the central nervous system. Furthermore, multi-organ-on-a-chip systems are being developed to investigate systemic drug effects and inter-organ interactions, providing insights into pharmacokinetics and pharmacodynamics in a more integrated manner wikidata.orgnih.gov.

Table 1: Potential Applications of Organ-on-a-Chip Systems in Anesthetic Research

| Organ-on-a-Chip Model | Relevant Anesthetic Research Application | Potential Relevance to this compound Research |

| Brain-on-a-Chip | Studying anesthetic effects on neuronal networks and activity. wikidata.orgnih.gov | Investigating interactions with proposed neuronal targets and understanding central nervous system effects. |

| Liver-on-a-Chip | Assessing anesthetic metabolism and potential hepatic toxicity. wikidata.org | Studying this compound's biotransformation and potential impact on liver function. |

| Lung-on-a-Chip | Modeling respiratory effects and gas exchange. mypresto5.com | Understanding pulmonary uptake, distribution, and potential respiratory system interactions. |

| Multi-Organ-on-a-Chip | Investigating systemic distribution and inter-organ effects. wikidata.orgnih.gov | Assessing integrated physiological responses and potential off-target effects. |

3D Cell Culture and Organoid Models in Receptor Biology

Three-dimensional (3D) cell culture and organoid models offer significant advantages over conventional two-dimensional (2D) monolayer cultures by providing a more complex and physiologically relevant microenvironment that better mimics native tissues. These models allow for improved cell-to-cell interactions, the formation of realistic cellular layers, and the establishment of gradients in nutrients and oxygen, all of which are critical for studying cell behavior and biological processes in a context closer to the in vivo situation. Organoids, derived from stem cells (pluripotent or adult) or organ progenitors, are self-organizing 3D structures that can recapitulate key structural and functional aspects of the organs they model.

In anesthetic research, 3D cell culture and organoid models are particularly valuable for investigating the interaction of anesthetics with their molecular targets, many of which are receptors and ion channels embedded within cell membranes wikipedia.orgmims.comuni.lu. The 3D environment can influence receptor expression, localization, and signaling in ways that 2D cultures cannot fully replicate, providing a more accurate system for studying anesthetic-receptor binding and functional modulation.

Studies using organoids, such as human induced pluripotent stem cell (hiPSC)-derived midbrain organoids, have been employed to investigate the effects of anesthetics like sevoflurane (B116992) on neuronal development and differentiation. These studies highlight the utility of organoids in providing a physiologically relevant human model for studying anesthetic effects on complex neural tissues, which is challenging in traditional models. The discrepancies observed between anesthetic effects in monolayer cultures versus organoids further underscore the superiority of 3D models in mimicking neuropathological features and developmental processes.

For this compound, which is believed to modulate neuronal activity through interactions with ion channels and receptors wikipedia.org, 3D cell culture and organoid models, particularly those derived from neural tissues, could serve as powerful tools to:

Investigate the specific receptors and ion channels this compound interacts with in a more physiologically relevant cellular environment.

Study the downstream signaling pathways affected by this compound binding.

Assess the impact of this compound on neuronal network activity and differentiation in a structured 3D context.

While direct research on this compound using these specific 3D models is not detailed in the provided sources, the successful application of organoids in studying other volatile anesthetics demonstrates the potential of this methodology for elucidating the receptor biology and cellular effects of this compound.

Table 2: Advantages of 3D Cell Culture and Organoid Models over 2D Cultures in Anesthetic Receptor Biology Research

| Feature | 2D Cell Culture | 3D Cell Culture/Organoids | Relevance to Anesthetic Research |

| Cell Morphology & Structure | Flattened | More physiological 3D shape, cell-to-cell contacts, tissue-like architecture. | Better representation of native cell environment for studying membrane-bound targets and their interactions. |

| Cell-Cell Interaction | Limited | Enhanced, allowing for complex signaling and network formation. | Crucial for understanding anesthetic effects on neuronal circuits and integrated cellular responses. |

| Microenvironment | Homogeneous | Gradients in nutrients, oxygen, and signaling molecules; presence of ECM. | More accurately reflects the tissue environment where anesthetics exert their effects and encounter their targets. |

| Tissue Complexity | Simple monolayer | Can contain multiple cell types and mimic tissue organization. | Enables the study of anesthetic interactions in a multi-cellular context relevant to complex organs like the brain. |

Biomarker Discovery and Validation in Preclinical Anesthetic Research

Biomarkers play a critical role in drug development by serving as indicators of biological processes, pharmacological responses, or adverse effects. In preclinical anesthetic research, the discovery and validation of biomarkers are essential for understanding the mechanisms of action of anesthetic compounds, predicting their efficacy and potential toxicity, and identifying patient populations that may respond differently. Biomarkers can be molecular (e.g., proteins, metabolites, nucleic acids), cellular, or physiological indicators measurable in accessible biological samples such as blood, cerebrospinal fluid (CSF), or tissue.

The process of biomarker discovery typically involves identifying candidate molecules or indicators that correlate with anesthetic exposure or effect. This can be achieved through various high-throughput techniques, including genomics, proteomics, and metabolomics, applied to in vitro models (such as 3D cultures or organoids) or preclinical animal studies. For anesthetics, biomarkers could potentially indicate the depth of anesthesia, the modulation of specific neural pathways, or the presence of subclinical organ injury uni.lu.

Validation of preclinical biomarkers is a rigorous process that involves establishing a reproducible and accurate association between the biomarker and a specific biological or clinical outcome. This often requires dose-response and time-course studies in relevant preclinical models to confirm the biomarker's performance characteristics. The goal is to identify biomarkers that can translate effectively to clinical studies, providing valuable insights into drug safety and efficacy in humans.

For a compound like this compound, preclinical biomarker discovery and validation could have been, or could still be, instrumental in:

Identifying molecular or physiological indicators of its anesthetic effect.

Detecting potential off-target effects or organ-specific responses.

Understanding individual variability in response to this compound, potentially linked to genetic or metabolic factors.

Providing translational markers for potential future clinical investigation, although this compound was not marketed wikipedia.orgmims.comnih.gov.

While specific biomarkers for this compound are not detailed in the provided search results, the general principles and methodologies of biomarker discovery and validation in preclinical anesthetic research are directly applicable to understanding the biological footprint of such compounds and informing decisions about their development. Examples of biomarkers explored in general anesthetic research include those related to neurocognitive effects or myocardial injury.

Table 3: Stages of Biomarker Validation in Preclinical Research

| Stage | Description | Objective in Anesthetic Research Context |

| Analytical Validation | Ensuring the accuracy and reproducibility of the biomarker measurement assay. | Developing reliable methods to quantify anesthetic-related biomarkers in biological samples. |

| Clinical Validation | Demonstrating that the biomarker is consistently associated with a specific biological or clinical outcome. | Showing a clear link between biomarker levels/activity and anesthetic effects or preclinical endpoints. |

| Clinical Utility | Confirming that using the biomarker improves patient management or decision-making. | (Primarily clinical, but preclinical data informs potential utility) Demonstrating the biomarker's value in predicting response or toxicity. |

常见问题

Q. How is the minimum alveolar concentration (MAC) of aliflurane determined in preclinical models, and what methodological considerations ensure accuracy?

MAC determination involves exposing subjects (e.g., dogs) to incremental this compound concentrations until a balance between responsiveness and unresponsiveness to noxious stimuli is achieved. In dogs, MAC was measured using tail-clamp tests under controlled body temperature (37.2°C ± 0.5°C) and monitored via infrared gas analysis . Key considerations include maintaining stable alveolar gas concentrations (1.40–2.50%) and accounting for interspecies variability when extrapolating results to humans (predicted human MAC: 1.28%) .

Q. What experimental designs are used to assess this compound’s pharmacokinetics in human volunteers?

Human studies involve controlled exposure (e.g., 0.75–3.1% inhaled concentration for 1 hour) with continuous monitoring of arterial blood gas concentrations, respiratory rates, and EEG/ECG outputs. Polyethylene/nylon breathing circuits minimize drug absorption, while gas chromatography ensures precise measurement of alveolar concentrations . Urine and blood samples are collected pre- and post-exposure to quantify inorganic/organic fluoride metabolites, with fluorometric analysis revealing metabolic half-lives (45–75 hours) .

Q. How is this compound’s metabolic stability evaluated, and what biomarkers indicate low biotransformation?

Metabolic stability is assessed via urinary excretion profiles of inorganic fluoride (0.20% of absorbed dose) and organic metabolites (0.60%). Low biotransformation is attributed to this compound’s chemical stability, evidenced by minimal fluoride accumulation in blood and urine compared to methoxyflurane or enflurane . Bone deposition (50% of soluble fluorides) and rapid renal clearance further confirm limited metabolism .

Advanced Research Questions

Q. What contradictions exist between this compound’s predicted and observed hemodynamic effects, and how can experimental protocols address these discrepancies?

While this compound’s low blood-gas partition coefficient (1.7) predicts rapid induction, human trials reported respiratory irregularities (tachypnea, airway obstruction) and incomplete analgesia at sub-MAC concentrations (1.0–1.6% end-tidal) . These contradictions may arise from interspecies differences in drug sensitivity or incomplete anesthetic depth during testing. Mitigation strategies include deeper anesthesia prior to noxious stimuli and optimizing ventilator settings to stabilize alveolar concentrations .

Q. How can researchers reconcile this compound’s theoretical potency (based on lipid solubility) with its clinical performance limitations?

this compound’s potency is predicted using oil-gas partition coefficients (117) × MAC, but clinical limitations (e.g., muscle rigidity, salivation) suggest incomplete receptor targeting or off-site effects . Advanced studies should integrate molecular dynamics simulations to map interactions with GABAₐ receptors and compare binding affinities against structurally similar anesthetics (e.g., isoflurane).

Q. What methodological improvements are needed to resolve uncertainties in this compound’s metabolic pathway elucidation?

Current metabolite studies lack resolution in identifying specific cytochrome P450 isoforms responsible for this compound’s limited biotransformation. Stable isotope labeling (e.g., ¹⁸O/²H) paired with high-resolution mass spectrometry could trace metabolic intermediates, while in vitro hepatocyte assays would clarify enzymatic contributions .

Methodological Guidance

Q. How should researchers design trials to minimize confounding variables in this compound’s neurophysiological assessments?

- Standardize monitoring: Use synchronized EEG/ECG to differentiate anesthetic depth from autonomic noise .

- Control ventilation: Maintain constant fresh gas flow (4.5 L/min) and avoid N₂O co-administration to isolate this compound’s effects on arterial pH and PaO₂ .

- Blind data analysis: Mask end-tidal concentration data during neurophysiological scoring to reduce observer bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Linear regression models (e.g., heart rate vs. end-tidal concentration) are suitable for continuous variables, but non-linear mixed-effects models better capture interindividual variability in MAC determinations . For small cohorts (n=10), Bayesian hierarchical models improve precision by borrowing strength from prior animal data .

Data Interpretation and Reporting

Q. How can researchers address discrepancies between this compound’s in vitro stability and in vivo metabolite detection?

Discrepancies may arise from analytical sensitivity limits (e.g., fluorometry’s detection threshold) or unaccounted non-renal excretion routes. Reporting should include recovery rates (e.g., 98–102% in spiked samples) and negative control data to validate assay specificity .

Q. What frameworks ensure rigorous reporting of this compound’s safety profile in human trials?

Adhere to PRISMA guidelines for systematic reviews and CONSORT for clinical trials, detailing adverse events (e.g., airway obstruction incidence: 6/10 subjects) and protocol deviations . Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw gas chromatography datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。